Perfluorosebacic acid
Overview
Description
Perfluorosebacic acid, also known as Hexadecafluorosebacic acid, is a perfluoroalkanedicarboxylic acid . It is useful in the preparation of synthetic polymers and has been employed in the synthesis of three-dimensional boxlike microstructures assembled from 1D-nanofibers of polyaniline (PANI) .
Molecular Structure Analysis
The molecular formula of Perfluorosebacic acid is C10H2F16O4 . It has an average mass of 490.095 Da and a monoisotopic mass of 489.969757 Da . The structure of Perfluorosebacic acid contains a total of 31 bonds, including 29 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .Physical And Chemical Properties Analysis
Perfluorosebacic acid has a molecular formula of C10H2F16O4, an average mass of 490.095 Da, and a monoisotopic mass of 489.969757 Da . More detailed physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis of Synthetic Polymers
Perfluorosebacic acid is instrumental in the preparation of synthetic polymers . Its perfluoroalkanedicarboxylic acid structure makes it a valuable monomer for creating polymers with enhanced chemical resistance and stability. These polymers are particularly useful in harsh chemical environments and for creating materials with low surface energies .
Dopant for Conductive Polymers
This compound can act as a dopant for conductive polymers such as polyaniline (PANI). When used as a dopant, it helps in the synthesis of three-dimensional boxlike microstructures assembled from 1D-nanofibers of PANI, which are significant in the development of advanced electronic and optoelectronic devices .
Creation of Polymeric Complexes
Hexadecafluorosebacic acid is used to synthesize polymeric complexes like the manganese phenanthroline perfluorosebacato complex. These complexes have potential applications in catalysis, including the disproportionation of hydrogen peroxide, which is a critical reaction in various industrial processes .
Studies of Disproportionation Kinetics
The compound is involved in studies of hydrogen peroxide disproportionation kinetics . Understanding these kinetics is essential for industries that rely on hydrogen peroxide for bleaching, disinfection, and as an oxidizing agent .
Synthesis of Metal-Organic Frameworks (MOFs)
Perfluorosebacic acid can be employed in the synthesis of MOFs . MOFs are porous materials that have applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes .
Reactions with Metal Salts and Ligands
It is also used in reactions with metal salts and ligands such as phenanthroline to create coordination compounds. These compounds are studied for their unique electronic properties and potential use in electronic devices .
Safety and Hazards
Perfluorosebacic acid may cause respiratory irritation and skin irritation. It can also cause serious eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this substance .
Mechanism of Action
Perfluorosebacic acid, also known as Hexadecafluorosebacic acid, is a perfluoroalkanedicarboxylic acid . It has been used in various applications, including the synthesis of synthetic polymers and three-dimensional boxlike microstructures assembled from 1D-nanofibers of polyaniline (PANI) . Here is a summary of the current understanding:
Target of Action
Related compounds such as perfluorooctanoic acid (pfoa) have been shown to interact with peroxisome proliferator-activated receptors (ppars), which play a crucial role in lipid metabolism .
Mode of Action
It’s known that pfoa, a related compound, can up-regulate the gene expressions of pparα and γ in the thymus and the spleen . This suggests that Perfluorosebacic acid might also interact with these receptors, leading to changes in lipid metabolism.
Biochemical Pathways
It’s known that pfoa, a related compound, can induce mitochondrial damage and lymphocyte apoptosis . This suggests that Perfluorosebacic acid might also affect similar pathways.
Pharmacokinetics
It’s known that related compounds like pfoa can be absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
It’s known that pfoa, a related compound, can decrease immunity in mice, cause serious atrophy in immune system organs, and increase the percentage of apoptotic cells .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F16O4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCSMEGZIYWAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184728 | |
Record name | Perfluorodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
307-78-8 | |
Record name | Perfluorosebacic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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